molecular formula C15H20Cl2N2O2S2 B3017190 1-((2,5-Dichlorophenyl)sulfonyl)-4-(tetrahydrothiophen-3-yl)-1,4-diazepane CAS No. 2309746-52-7

1-((2,5-Dichlorophenyl)sulfonyl)-4-(tetrahydrothiophen-3-yl)-1,4-diazepane

Cat. No.: B3017190
CAS No.: 2309746-52-7
M. Wt: 395.36
InChI Key: QAPDYFDWUDZJPA-UHFFFAOYSA-N
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Description

1-((2,5-Dichlorophenyl)sulfonyl)-4-(tetrahydrothiophen-3-yl)-1,4-diazepane is a synthetic organic compound. It features a diazepane ring, a sulfonyl group, and a dichlorophenyl group, making it a molecule of interest in various chemical and pharmaceutical research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((2,5-Dichlorophenyl)sulfonyl)-4-(tetrahydrothiophen-3-yl)-1,4-diazepane typically involves multi-step organic reactions. A common approach might include:

    Formation of the Diazepane Ring: This can be achieved through cyclization reactions involving appropriate amine precursors.

    Introduction of the Sulfonyl Group: Sulfonylation reactions using sulfonyl chlorides in the presence of a base.

    Attachment of the Dichlorophenyl Group: This step might involve nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-((2,5-Dichlorophenyl)sulfonyl)-4-(tetrahydrothiophen-3-yl)-1,4-diazepane can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions could potentially target the sulfonyl group or other functional groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions could modify the phenyl or diazepane rings.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Various halogenating agents or nucleophiles depending on the desired substitution.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce new functional groups.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Studying its interactions with biological macromolecules.

    Medicine: Investigating its potential as a pharmaceutical agent.

    Industry: Potential use in materials science or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action for 1-((2,5-Dichlorophenyl)sulfonyl)-4-(tetrahydrothiophen-3-yl)-1,4-diazepane would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, influencing biochemical pathways. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

    1-((2,5-Dichlorophenyl)sulfonyl)-4-(tetrahydrothiophen-3-yl)-1,4-diazepane: can be compared with other diazepane derivatives or sulfonyl-containing compounds.

    Uniqueness: Its unique combination of functional groups might confer specific properties, such as enhanced binding affinity to certain biological targets or unique reactivity in chemical synthesis.

List of Similar Compounds

  • This compound
  • This compound derivatives
  • Other diazepane derivatives with different substituents

Properties

IUPAC Name

1-(2,5-dichlorophenyl)sulfonyl-4-(thiolan-3-yl)-1,4-diazepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20Cl2N2O2S2/c16-12-2-3-14(17)15(10-12)23(20,21)19-6-1-5-18(7-8-19)13-4-9-22-11-13/h2-3,10,13H,1,4-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAPDYFDWUDZJPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN(C1)S(=O)(=O)C2=C(C=CC(=C2)Cl)Cl)C3CCSC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20Cl2N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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